molecular formula C23H29ClN4O3 B10986998 1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide

Cat. No.: B10986998
M. Wt: 445.0 g/mol
InChI Key: AYQZALVPQAUKNE-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloropyridazine moiety, a methoxyphenyl group, and a piperidine carboxamide structure, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Chloropyridazine Core: The chloropyridazine core can be synthesized through the chlorination of pyridazine derivatives using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyran ring is alkylated with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Piperidine Carboxamide: The piperidine ring is typically synthesized through a reductive amination reaction, where a piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. The carboxamide group is then introduced through an amidation reaction using carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloropyridazine moiety can be reduced to a dihydropyridazine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide is unique due to the presence of the tetrahydropyran moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research.

Properties

Molecular Formula

C23H29ClN4O3

Molecular Weight

445.0 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H29ClN4O3/c1-30-19-6-4-18(5-7-19)23(10-13-31-14-11-23)16-25-22(29)17-3-2-12-28(15-17)21-9-8-20(24)26-27-21/h4-9,17H,2-3,10-16H2,1H3,(H,25,29)

InChI Key

AYQZALVPQAUKNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3CCCN(C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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